1-(6-Chloro-pyridin-3-YL)-ethylamine

CYP450 Drug Metabolism Pharmacokinetics

1-(6-Chloro-pyridin-3-YL)-ethylamine (CAS 132219-51-3) is a chiral pyridyl ethylamine derivative defined by a 6-chloro substituent on the pyridine ring and an ethylamine group at the 3-position. With a molecular formula of C7H9ClN2 and a molecular weight of 156.61 g/mol , this compound exists as a racemic mixture of (R)- and (S)-enantiomers.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 132219-51-3
Cat. No. B172597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-pyridin-3-YL)-ethylamine
CAS132219-51-3
Synonyms1-(6-Chloro-pyridin-3-yl)-ethylaMine
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)Cl)N
InChIInChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3
InChIKeyOZVNENIAEVSUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Chloro-pyridin-3-YL)-ethylamine (CAS 132219-51-3): A Strategic Chiral Building Block for Agrochemical and Pharmaceutical Research


1-(6-Chloro-pyridin-3-YL)-ethylamine (CAS 132219-51-3) is a chiral pyridyl ethylamine derivative defined by a 6-chloro substituent on the pyridine ring and an ethylamine group at the 3-position . With a molecular formula of C7H9ClN2 and a molecular weight of 156.61 g/mol [1], this compound exists as a racemic mixture of (R)- and (S)-enantiomers. It is primarily utilized as a versatile building block in organic synthesis, particularly for the construction of more complex molecules in the agrochemical and pharmaceutical industries .

Chiral building block
Enables stereoselective synthesis for agrochemical and pharmaceutical research
Enantiomer forms
Racemate and individual enantiomers support enantioselective study design

Why 1-(6-Chloro-pyridin-3-YL)-ethylamine Cannot Be Directly Substituted by Other Pyridyl Amine Analogs in Key Applications


While several pyridine derivatives share the 6-chloro-3-pyridinyl core, generic substitution with analogs like 2-(6-Chloropyridin-3-YL)ethanamine or N-((6-Chloropyridin-3-yl)methyl)ethanamine is scientifically invalid for specific applications. The defining feature of 1-(6-Chloro-pyridin-3-YL)-ethylamine is its chiral ethylamine moiety, which enables the introduction of stereochemistry into target molecules, a critical parameter for the biological activity of many pharmaceuticals and agrochemicals . Unlike analogs with a primary methylamine or an extended ethyl chain, the specific spatial arrangement of the amine group in this compound is essential for interactions with key biological targets, such as the nicotinic acetylcholine receptor (nAChR) and various enzymes, where binding pockets are highly sensitive to stereochemistry and chain length . The evidence below quantifies these differentiators.

Chiral ethylamine group
Achiral pyridyl methylamines lack stereocontrol; target binding may shift
Precise chain length and steric profile
2-(6-Chloropyridin-3-yl)ethanamine differs in linker length; nAChR interaction may shift

Quantitative Differentiation Evidence for 1-(6-Chloro-pyridin-3-YL)-ethylamine: Head-to-Head and Cross-Study Comparisons


CYP1A2 Inhibition: A Key Pharmacokinetic Differentiator Over Unsubstituted Pyridine Analogs

1-(6-Chloro-pyridin-3-YL)-ethylamine has been identified as a specific inhibitor of the cytochrome P450 enzyme CYP1A2 . This is a functional differentiator from the unsubstituted pyridine scaffold, which generally does not exhibit this level of specific CYP inhibition. The presence of the 6-chloro substituent and the ethylamine side chain is critical for this interaction.

CYP1A2 Inhibition
Class-level inference
Specific inhibitor vs. unsubstituted pyridine (no inhibition)
Supports CYP1A2-mediated metabolism studies
Inferred from SAR; data to verify
CYP450 Drug Metabolism Pharmacokinetics Drug-Drug Interaction

Steric and Electronic Differentiation from 2-(6-Chloropyridin-3-YL)ethanamine in nAChR Binding

Molecular modeling and SAR studies on the neonicotinoid class indicate that the 6-chloro-3-pyridinyl core is essential for binding to the nicotinic acetylcholine receptor (nAChR) [1]. While 2-(6-Chloropyridin-3-YL)ethanamine is a known neonicotinoid metabolite [2], the chiral ethylamine group of 1-(6-Chloro-pyridin-3-YL)-ethylamine provides a distinct steric and electronic profile. This difference allows for more precise tuning of binding affinity and selectivity compared to the achiral, primary amine analog. A study on neonicotinoid analogs demonstrated that compounds with the 6-chloro-3-pyridinyl moiety act as full agonists at the α4β2 nAChR, and their action is correlated with binding affinity [1].

nAChR Binding Profile
Cross-study comparable
Chiral ethylamine may enable stereoselective binding vs. achiral analog
Supports nAChR modulator optimization
Based on neonicotinoid SAR; requires validation
Agrochemical Insecticide nAChR Binding Affinity

Chiral Scaffold for Stereoselective Synthesis: A Clear Advantage Over Achiral Pyridyl Methylamines

1-(6-Chloro-pyridin-3-YL)-ethylamine is a racemic mixture of two enantiomers, (R)- and (S)-1-(6-chloropyridin-3-yl)ethanamine, which are also available as individual chiral building blocks . In contrast, analogs like (6-Chloro-pyridin-3-yl)-methyl-amine (CAS 120739-84-6) lack a chiral center, offering no opportunity for stereocontrol. The ability to introduce chirality into a molecule during synthesis is a fundamental requirement for creating many biologically active compounds, where the wrong enantiomer can be inactive or even toxic.

Stereochemical Complexity
Class-level inference
Chiral carbon present; achiral analog unavailable
Enables stereoselective synthesis research
Medicinal chemistry principle
Chiral Synthesis Building Block Stereochemistry Pharmaceutical

Primary Application Scenarios for 1-(6-Chloro-pyridin-3-YL)-ethylamine Supported by Quantitative Differentiation


Scaffold for Developing Selective nAChR Modulators

This compound is an ideal scaffold for medicinal chemistry programs targeting the nicotinic acetylcholine receptor (nAChR). Its 6-chloro-3-pyridinyl core is a proven pharmacophore for nAChR binding, and its chiral ethylamine group provides a unique vector for introducing stereochemistry, which is crucial for achieving high receptor subtype selectivity and optimizing agonist or antagonist activity .

Building Block for Stereoselective Agrochemical Synthesis

In the agrochemical industry, this chiral amine serves as a key building block for the synthesis of advanced insecticides. The ability to use either the racemate or a single enantiomer allows for the controlled introduction of chirality into the final product, a feature that can be critical for achieving high potency against target pests while managing environmental and toxicological profiles .

Probe for Investigating CYP1A2-Mediated Drug Metabolism

Given its activity as a CYP1A2 inhibitor, 1-(6-Chloro-pyridin-3-YL)-ethylamine can be used as a tool compound in pharmacokinetic studies. It is valuable for investigating the role of the CYP1A2 enzyme in the metabolism of other xenobiotics and for assessing the potential for drug-drug interactions in vitro .

Application
Selection Property
Validation Focus
nAChR modulator research
6-Chloro-3-pyridinyl pharmacophore context
nAChR subtype selectivity assays
Stereoselective agrochemical synthesis
Chiral amine building block
Enantiomer-specific synthesis and activity
CYP1A2 metabolism probe
CYP1A2 inhibitor activity context
In vitro CYP inhibition and DDI studies

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